Prodlure
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Prodlure can be synthesized through various organic synthesis routes. One common method involves the esterification of (9Z,11E)-Tetradecadien-1-ol with acetic acid in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Prodlure undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of this compound can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of (9Z,11E)-Tetradecadien-1-ol.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Prodlure has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and pheromone synthesis.
Biology: Studied for its role in insect behavior and communication, particularly in pest control strategies.
Industry: Utilized in the development of pheromone-based pest control products.
Mechanism of Action
Prodlure exerts its effects by mimicking the natural sex pheromones of certain insect species. It binds to specific olfactory receptors in the insects, triggering a behavioral response that leads to mating behavior. The molecular targets are primarily olfactory receptor neurons, and the pathways involved include signal transduction mechanisms that result in the activation of neural circuits associated with mating .
Comparison with Similar Compounds
Similar Compounds
(Z,E)-9,11-Tetradecadien-1-ol: The alcohol counterpart of Prodlure.
(Z,Z)-9,12-Tetradecadien-1-yl acetate: Another pheromone with a similar structure but different double bond configuration.
(E,E)-9,11-Tetradecadien-1-yl acetate: An isomer of this compound with both double bonds in the E configuration.
Uniqueness
This compound is unique due to its specific double bond configuration (9Z,11E), which is crucial for its biological activity as a sex pheromone. This configuration allows it to effectively mimic the natural pheromones of certain insect species, making it highly effective in pest control applications .
Properties
CAS No. |
30562-09-5 |
---|---|
Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
[(9E,11Z)-tetradeca-9,11-dienyl] acetate |
InChI |
InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h4-7H,3,8-15H2,1-2H3/b5-4-,7-6+ |
InChI Key |
RFEQLTBBKNKGGJ-SCFJQAPRSA-N |
Isomeric SMILES |
CC/C=C\C=C\CCCCCCCCOC(=O)C |
SMILES |
CCC=CC=CCCCCCCCCOC(=O)C |
Canonical SMILES |
CCC=CC=CCCCCCCCCOC(=O)C |
50767-79-8 54664-97-0 54664-98-1 30562-09-5 |
|
Pictograms |
Irritant |
Origin of Product |
United States |
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